

Comprehensive Characterization Guide: 3-Fluoro-4-methylbenzamide oxime

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Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzamide
oxime

CAS No.: 238742-80-8

Cat. No.: B2734366

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CAS: 238742-80-8 | Formula: $C_8H_9FN_2O$ | MW: 168.17 g/mol [1]

Executive Summary

In medicinal chemistry, **3-Fluoro-4-methylbenzamide oxime** (also known as N-hydroxy-3-fluoro-4-methylbenzimidamide) is a critical intermediate, often serving as a precursor for 1,2,4-oxadiazole heterocycles found in 51P1 agonists and anti-inflammatory therapeutics.[1][2][3][4][5][6]

The primary analytical challenge lies in distinguishing this compound from its starting material (3-Fluoro-4-methylbenzocnitrile) and its primary hydrolysis byproduct (3-Fluoro-4-methylbenzamide). This guide provides a self-validating analytical framework to confirm identity and purity with high confidence, moving beyond basic spectral matching to mechanistic structural proof.

Part 1: The Analytical Challenge & Structural Logic

The synthesis of this amidoxime typically involves the nucleophilic addition of hydroxylamine to the corresponding nitrile. The "Identity Crisis" in quality control arises from three distinct species that share similar retention times and solubilities but possess distinct functional group signatures.

Comparative Identity Matrix

The following table contrasts the target molecule with its critical "alternatives" (impurities).

Feature	Target: Amidoxime	Alternative 1: Nitrile (Precursor)	Alternative 2: Amide (Byproduct)
Structure			
IR Signature	Broad OH/NH (3200-3500)C=N (~1650-1665 cm ⁻¹)	Sharp C≡N (~2230 cm ⁻¹)	Strong C=O (~1680 cm ⁻¹)
¹ H NMR (DMSO-d ₆)	N-OH (~9.5 ppm, s)NH ₂ (~5.8 ppm, s)	No exchangeable protons	NH ₂ (Two broad singlets, ~7.3 & ~8.0 ppm)
¹³ C NMR	C=N (~150-152 ppm)	C≡N (~118 ppm)	C=O (~167 ppm)
Mass Spec (ESI+)	[M+H] ⁺ = 169.17	[M+H] ⁺ = 152.1	[M+H] ⁺ = 154.1

Part 2: Detailed Characterization Protocols

Protocol A: ¹H-NMR Structural Validation (The Gold Standard)

Objective: To unambiguously confirm the presence of the amidoxime functionality and the specific regio-chemistry of the fluorine/methyl substitution.

Reagents: DMSO-d₆ (Chloroform-d is often unsuitable due to poor solubility and rapid exchange of OH/NH protons).

Step-by-Step Workflow:

- Sample Prep: Dissolve 5–10 mg of the solid in 0.6 mL DMSO-d₆. Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., Hydroxylamine HCl residues).
- Acquisition: Run a standard proton sequence (min. 16 scans).^[7]
- D₂O Shake (Validation Step): After the initial scan, add 1 drop of D₂O, shake, and re-run.

Data Interpretation (Causality):

- The "Fingerprint" Region (7.0 – 7.6 ppm): You should observe three aromatic protons. The Fluorine atom at position 3 will cause splitting (coupling constants typically 6–10 Hz).
 - Expectation: A multiplet pattern reflecting the 1,2,4-substitution with fluorine coupling.
- The Methyl Handle (2.3 ppm): A distinct singlet (or doublet if long-range F-coupling occurs) integrating to 3H.
- The Amidoxime Proof:
 - Look for a broad singlet at ~5.8 ppm (integrating to 2H,).
 - Look for a broad singlet downfield at ~9.6 ppm (integrating to 1H,).
 - Validation: Upon D₂O addition, these two peaks must vanish (exchange with D). If the peak at ~7-8 ppm remains but shifts, you likely have the Amide impurity.

Protocol B: FTIR Rapid Screening (Functional Group Check)

Objective: Rapidly rule out the presence of unreacted nitrile.

Methodology: ATR (Attenuated Total Reflectance) on neat solid.

Critical Decision Points:

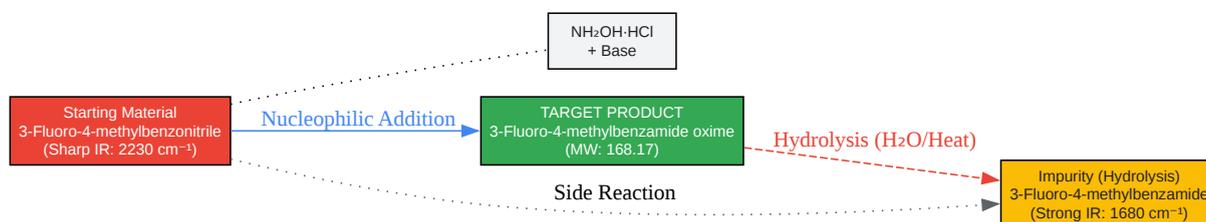
- The "Dead" Zone (2000–2300 cm⁻¹):
 - Pass: The spectrum is flat in this region.
 - Fail: A sharp peak at ~2230 cm⁻¹ indicates residual 3-Fluoro-4-methylbenzotrile.

- The Carbonyl Zone (1670–1700 cm^{-1}):
 - Pass: Absence of a strong carbonyl stretch.[8]
 - Fail: Strong absorption here indicates hydrolysis to 3-Fluoro-4-methylbenzamide.
- The Amidoxime Zone: Look for the stretch at 1650–1660 cm^{-1} and the stretch (often 900–950 cm^{-1}).

Part 3: Visualization of Analytical Logic

Diagram 1: Synthesis & Impurity Pathways

This diagram illustrates the chemical origin of the impurities you are testing against.

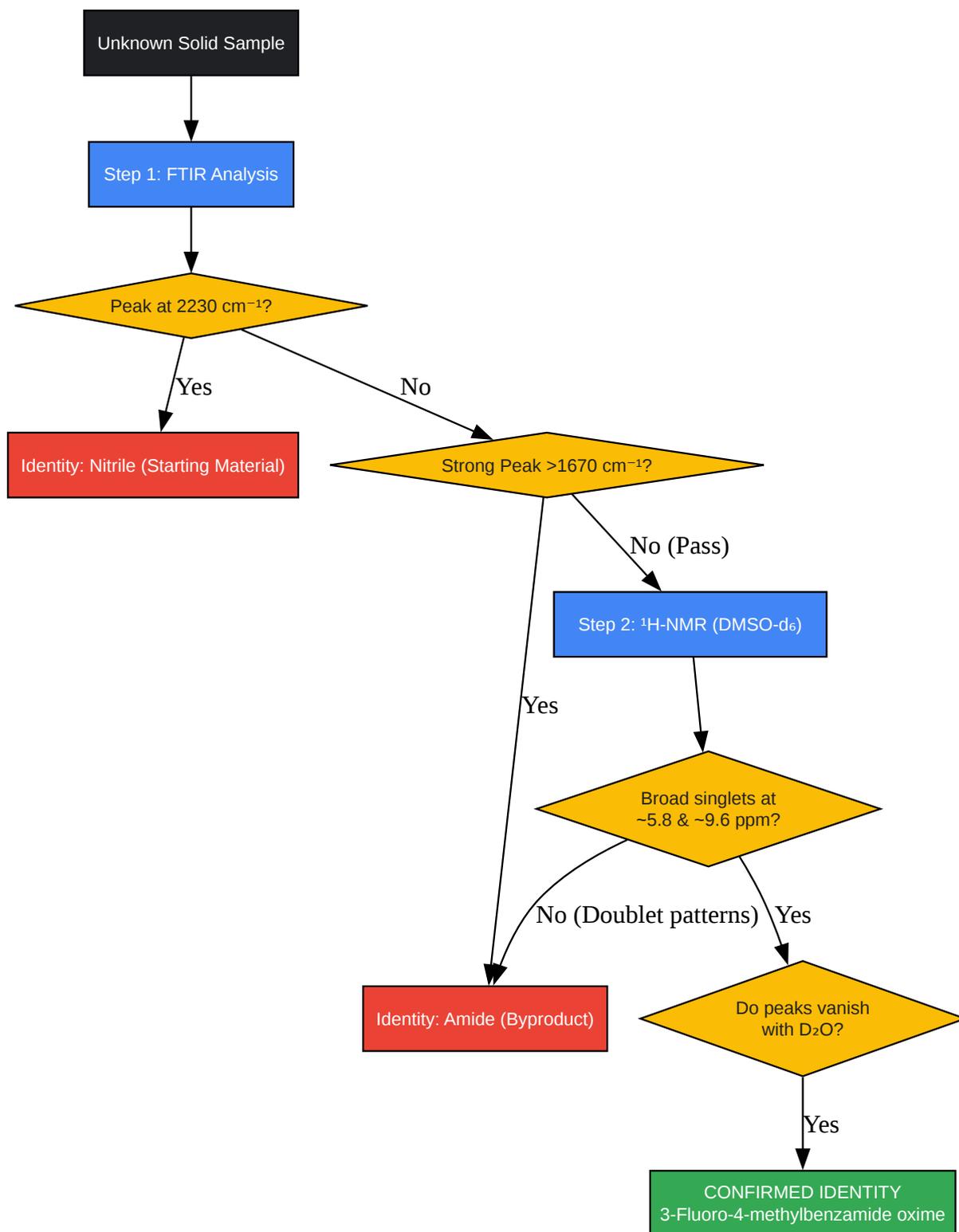


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Caption: Chemical pathway showing the transformation of nitrile to amidoxime and the potential hydrolysis risk leading to the amide impurity.

Diagram 2: The "Self-Validating" Identification Workflow

This decision tree guides the researcher through the confirmation process.



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Caption: Logical decision tree for excluding impurities and confirming the target structure using orthogonal analytical methods.

Part 4: Scientific Integrity & Troubleshooting

The Thermal Stability Warning

Amidoximes are thermally sensitive. Unlike the stable amide analog, **3-Fluoro-4-methylbenzamide oxime** can undergo a rearrangement (Tiemann rearrangement) or decomposition upon excessive heating.

- Protocol implication: Do not dry this compound in an oven $>60^{\circ}\text{C}$. Use a vacuum desiccator at room temperature.
- Melting Point Validation: While melting point is a standard characterization tool, it should be approached with caution. If the compound decomposes (turns brown/black) before melting, rely on NMR/MS.

Distinguishing Isomers (Regiochemistry)

The fluorine position (3-F vs 2-F) significantly impacts the aromatic region of the NMR.

- 3-Fluoro-4-methyl: The methyl group is ortho to the fluorine. In $^1\text{H-NMR}$, the methyl singlet may appear as a doublet with a small coupling constant () due to long-range H-F coupling.
- Validation: If the methyl peak is a perfectly sharp singlet with no broadening, verify you do not have the 2-fluoro isomer (where the methyl is meta to the fluorine, reducing coupling).

References

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